
Plk1/brd4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plk1/brd4-IN-1 is a dual inhibitor targeting Polo-like kinase 1 (Plk1) and Bromodomain-containing protein 4 (Brd4). Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, while Bromodomain-containing protein 4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins. The dual inhibition of these proteins has shown potential in cancer therapy, particularly in targeting tumors with high expression of Plk1 and Brd4 .
Vorbereitungsmethoden
The synthesis of Plk1/brd4-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the coupling of a kinase inhibitor scaffold with a bromodomain-binding moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Plk1/brd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Plk1/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Plk1 and Brd4 and their roles in cellular processes. In biology, it is utilized to investigate the effects of dual inhibition on cell cycle regulation and gene expression. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high levels of Plk1 and Brd4 . Additionally, it has applications in industry for the development of new cancer therapies and drug discovery .
Wirkmechanismus
Plk1/brd4-IN-1 exerts its effects by binding to the active sites of Polo-like kinase 1 and Bromodomain-containing protein 4. This binding inhibits the kinase activity of Plk1, leading to cell cycle arrest and apoptosis. Simultaneously, the inhibition of Brd4 disrupts the transcription of several proliferation-related oncogenes, further enhancing the anti-tumor effects . The molecular targets and pathways involved include the cell cycle regulation pathway and the gene expression regulation pathway .
Vergleich Mit ähnlichen Verbindungen
Plk1/brd4-IN-1 is unique in its dual inhibition of both Plk1 and Brd4. Similar compounds include BI-2536, which is a selective Plk1 inhibitor, and JQ1, which is a selective Brd4 inhibitor . The dual inhibition approach of this compound offers a synergistic effect, making it more effective in targeting tumors with high expression of both Plk1 and Brd4 compared to single-target inhibitors .
Eigenschaften
Molekularformel |
C31H43N9O2 |
|---|---|
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C31H43N9O2/c1-5-25-29-37-36-20(2)40(29)26-18-32-31(35-28(26)39(25)19-21-9-7-6-8-10-21)34-24-12-11-22(17-27(24)42-4)30(41)33-23-13-15-38(3)16-14-23/h11-12,17-18,21,23,25H,5-10,13-16,19H2,1-4H3,(H,33,41)(H,32,34,35)/t25-/m1/s1 |
InChI-Schlüssel |
QUMCIHKVKQYNPA-RUZDIDTESA-N |
Isomerische SMILES |
CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |
Kanonische SMILES |
CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



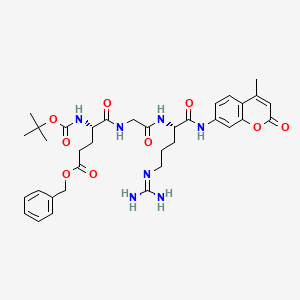

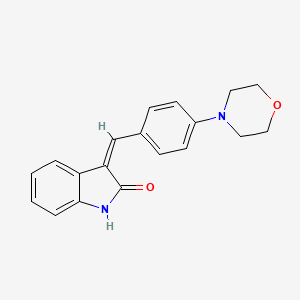
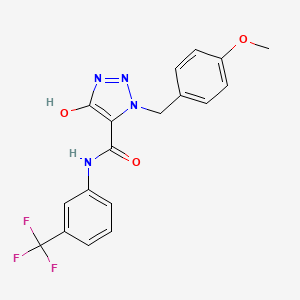

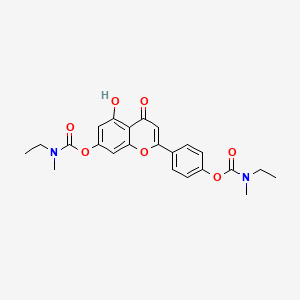
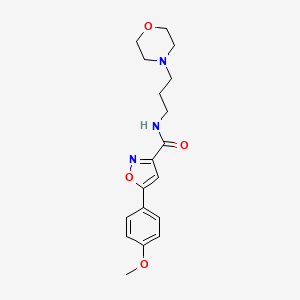
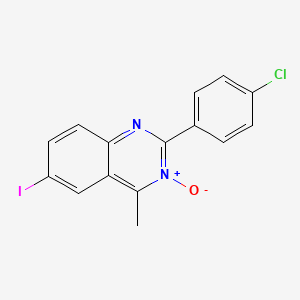
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
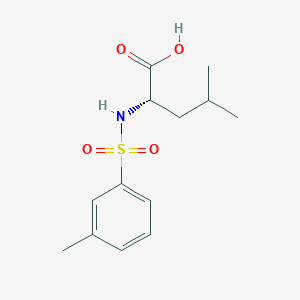

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

